molecular formula C11H17NOS B6432076 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine CAS No. 2097899-26-6

3-methoxy-1-[(thiophen-3-yl)methyl]piperidine

Cat. No. B6432076
CAS RN: 2097899-26-6
M. Wt: 211.33 g/mol
InChI Key: MYAWGYNFDRSAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methoxy-1-[(thiophen-3-yl)methyl]piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a methoxy group and a thiophen-3-ylmethyl group .

Scientific Research Applications

3-methoxy-1-[(thiophen-3-yl)methyl]piperidine has been studied for its various scientific research applications. It has been used as a model compound for studying the structure-activity relationships of piperidines and as a precursor for the synthesis of other heterocyclic compounds. This compound has also been studied for its potential applications in drug discovery and development, due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is not fully understood. However, it is known to interact with various biological targets, such as ion channels, G-protein coupled receptors, and enzymes. It has been suggested that this compound binds to these targets and modifies their activity, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been suggested that this compound has the potential to modulate the activity of various biological targets, leading to changes in cellular signaling pathways and physiological responses. In particular, this compound has been shown to modulate the activity of ion channels, G-protein coupled receptors, and enzymes.

Advantages and Limitations for Lab Experiments

3-methoxy-1-[(thiophen-3-yl)methyl]piperidine has several advantages for laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Furthermore, its structure-activity relationships have been studied extensively, making it a useful tool for drug discovery and development.
However, there are also some limitations to using this compound for laboratory experiments. Its mechanism of action is not fully understood, and its biochemical and physiological effects have not been fully elucidated. Furthermore, its potential toxicity has not been studied in detail, making it difficult to assess its safety for use in laboratory experiments.

Future Directions

There are several potential future directions for the study of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine. First, further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Second, further research is needed to assess its potential toxicity and safety for use in laboratory experiments. Third, further studies are needed to investigate its potential applications in drug discovery and development. Finally, further research is needed to explore its structure-activity relationships and its potential to modulate the activity of various biological targets.

Synthesis Methods

3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is synthesized through a two-step process. The first step involves the reaction of 3-methoxy-1-methylpiperidine with thiophen-3-ylmethanol, which results in the formation of this compound. The second step involves the reduction of the intermediate compound using sodium borohydride, which yields the final product.

properties

IUPAC Name

3-methoxy-1-(thiophen-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-13-11-3-2-5-12(8-11)7-10-4-6-14-9-10/h4,6,9,11H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWGYNFDRSAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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